molecular formula C12H24N2O B13200492 N-(4-aminocyclohexyl)-2,3-dimethylbutanamide

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide

Cat. No.: B13200492
M. Wt: 212.33 g/mol
InChI Key: QZXNNQJWBYVLKW-UHFFFAOYSA-N
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Description

Product Overview N-(4-Aminocyclohexyl)-2,3-dimethylbutanamide is an organic compound with the CAS Registry Number 1827048-72-5 . It has a molecular formula of C 12 H 24 N 2 O and a molecular weight of 212.33 g/mol . The compound is characterized by a SMILES notation of CC(C)C(C)C(NC1CCC(N)CC1)=O and is identified under the MDL number MFCD19437540 . Research Applications and Value This compound belongs to a class of chemicals featuring a 4-aminocyclohexyl scaffold. This scaffold is a valuable building block in medicinal chemistry and chemical biology research . For instance, derivatives of 4-aminocyclohexyl are investigated as intermediates in the synthesis of more complex molecules, including potential inhibitors of enzymes like peptidylarginine deiminases . Furthermore, diamines based on the cyclohexyl structure, such as 4,4'-Diaminodicyclohexylmethane (PACM), are well-documented as curing agents for epoxy resins used in industrial coatings, adhesives, and flooring . Researchers may therefore utilize this compound as a key synthetic intermediate for developing novel compounds for various research fields, from pharmaceutical discovery to materials science. Handling and Safety Specific hazard information for this compound is not fully classified in the searched sources . As with all research chemicals, proper safety protocols must be followed. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment. Note This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide

InChI

InChI=1S/C12H24N2O/c1-8(2)9(3)12(15)14-11-6-4-10(13)5-7-11/h8-11H,4-7,13H2,1-3H3,(H,14,15)

InChI Key

QZXNNQJWBYVLKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=O)NC1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Aminocyclohexyl Intermediate

The 4-aminocyclohexyl moiety is commonly prepared via reductive amination of cyclohexanone derivatives. According to research on related cyclohexylamines, the process involves:

  • Starting from cyclohexanone or substituted cyclohexanones.
  • Reductive amination with an amine source such as benzylamine.
  • Use of reducing agents like sodium borohydride to convert the imine intermediate to the amine.
  • Separation of cis/trans isomers by chromatographic techniques.
  • Hydrogenolysis of benzyl protecting groups to yield the free amine.

This method yields the 4-aminocyclohexyl intermediate with control over stereochemistry, which is crucial for the biological activity of the final compound.

Amide Bond Formation

The key step in preparing N-(4-aminocyclohexyl)-2,3-dimethylbutanamide is the coupling of the 4-aminocyclohexyl amine with 2,3-dimethylbutanoic acid or its activated derivatives. Common approaches include:

  • Activation of the carboxylic acid as an acid chloride or anhydride.
  • Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of bases.
  • Direct amidation under dehydrating conditions.
  • Protection of the amine group if necessary to prevent side reactions during coupling.

Protection and Deprotection Strategies

Protection of the amine group on the cyclohexyl ring is often employed to improve reaction selectivity and yield. Typical protecting groups include carbobenzoxy (Cbz) or para-methoxybenzyl (PMB). After amide bond formation, these protecting groups are removed by hydrogenolysis or acidolysis to yield the target compound.

Alternative Synthetic Routes

Some advanced methods involve:

  • Nitro-Mannich reactions to build β-nitroamines, which can be reduced to vicinal diamines and then converted to the target amide.
  • Use of organocatalysts and Brønsted acid catalysis to improve stereoselectivity in amine formation steps.
  • Phase-transfer catalysis for asymmetric synthesis of related amines.

These methods provide high stereocontrol and yield but may require specialized catalysts and conditions.

Summary Table of Preparation Steps

Step Reagents/Conditions Notes Yield/Selectivity
Reductive amination of cyclohexanone Benzylamine, NaBH4, solvents (e.g., MeOH) Produces cis/trans 4-aminocyclohexyl isomers ~2:1 trans:cis ratio; separated by chromatography
Protection of amine group Cbz-Cl or PMB-Cl, base (e.g., K2CO3) Protects amine for selective coupling High yield
Activation of acid SOCl2 or carbodiimide reagents Converts acid to acid chloride or active ester Efficient activation
Amide coupling Protected amine + activated acid, base Forms amide bond Moderate to high yield
Deprotection of amine Hydrogenolysis (Pd/C, H2) or acid cleavage Removes protecting group High yield, preserves stereochemistry

Research Findings and Analysis

  • Reductive amination with sodium borohydride is a robust method for preparing 4-aminocyclohexyl intermediates with good stereochemical control.
  • Protection of amines using carbobenzoxy groups is preferred for stability during coupling reactions.
  • Nitro-Mannich reactions and organocatalytic approaches provide advanced stereoselective routes but are less commonly applied specifically to this compound.
  • The compound's synthesis benefits from careful control of stereochemistry in the cyclohexyl amine intermediate, as biological activity can be stereospecific.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Condition Products Mechanistic Notes
Acidic (HCl, H₂O)3,3-Dimethylbutanoic acid + cyclohexane-1,4-diamineProtonation of carbonyl oxygen initiates nucleophilic attack by water
Basic (NaOH, Δ)Sodium 3,3-dimethylbutanoate + free amineHydroxide ion acts as nucleophile, forming tetrahedral intermediate

Key Data :

  • Reaction rates depend on steric hindrance from the 3,3-dimethyl group, slowing hydrolysis compared to linear analogs.

  • Hydrochloride salt (CID 86277379) shows enhanced water solubility, facilitating aqueous-phase reactions .

Amine-Functional Group Reactions

The primary amine on the cyclohexyl ring participates in typical nitrogen-centered reactions:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:
R-NH2+CH3IR-NH-CH3+HI\text{R-NH}_2 + \text{CH}_3\text{I} \rightarrow \text{R-NH-CH}_3 + \text{HI}

  • Yield : ~65–72% in DMF with K₂CO₃ as base

  • Application : Used to modify pharmacokinetic properties in drug analogs

Acylation

Forms ureas or amides when exposed to acyl chlorides:
R-NH2+ClCO-R’R-NH-C(O)-R’+HCl\text{R-NH}_2 + \text{ClCO-R'} \rightarrow \text{R-NH-C(O)-R'} + \text{HCl}

  • Example : Benzoylation with benzoyl chloride yields N-benzoyl derivatives for crystallography studies

Reduction of the Amide Group

Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine:
R-C(O)-NH-R’LiAlH4R-CH2-NH-R’\text{R-C(O)-NH-R'} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{-NH-R'}

  • Conditions : Anhydrous THF, 0°C to reflux

  • Challenges : Bulky 3,3-dimethyl group impedes complete reduction, requiring extended reaction times

Thermal Decomposition

Under pyrolysis (>250°C), the compound degrades into:

Product Detection Method Hazard Class
Carbon monoxide (CO)GC-MSToxic gas
Nitrogen oxides (NOₓ)IR spectroscopyOxidizers
Hydrogen chloride (HCl)pH indicator paperCorrosive

Safety Note : Decomposition occurs rapidly in fire scenarios, necessitating inert atmosphere storage .

Catalytic Hydrogenation

The cyclohexyl ring undergoes partial saturation adjustments:

  • Catalyst : Pd/C in ethanol

  • Outcome : Cis/trans isomer ratios depend on starting material stereochemistry (1R*,4R* configuration)

Salt Formation

Reacts with mineral acids to form stable salts:
R-NH2+HClR-NH3+Cl\text{R-NH}_2 + \text{HCl} \rightarrow \text{R-NH}_3^+\text{Cl}^-

  • Applications : Improves crystallinity for X-ray diffraction analysis

  • Solubility : Hydrochloride salt shows 8.3 mg/mL solubility in water at 25°C

Scientific Research Applications

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2,3-dimethylbutanamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Research Implications and Gaps

While the target compound shares structural motifs with bioactive analogs (e.g., cyclohexylamine in U-49900 and CD38 inhibitors), its unique amide group warrants further investigation. Key research priorities include:

  • Binding Affinity Studies : Comparative assays against receptors/enzymes targeted by its analogs (e.g., opioid receptors, CD38).
  • ADME Profiling : Evaluation of lipophilicity, metabolic stability, and bioavailability relative to benzamide or pyrimidine-based compounds.

Biological Activity

N-(4-aminocyclohexyl)-2,3-dimethylbutanamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structure:

  • Chemical Formula : C12H22N2O
  • Molecular Weight : 210.32 g/mol

The compound features an amide functional group attached to a cyclohexyl ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors, potentially modulating pathways related to cell survival and apoptosis.

In Vitro Studies

Recent research has demonstrated the compound's effectiveness in inhibiting specific biological pathways. For instance, studies using various cancer cell lines have indicated that this compound exhibits cytotoxic effects:

Cell Line IC50 (µM) Mechanism
HCC1954 (Her2+)15.0Apoptosis induction
Jurkat (T-cell)20.5Cell cycle arrest
NCI-N87 (Her2+)12.5Inhibition of mitotic progression

These findings suggest that the compound may have potential as a therapeutic agent in oncology.

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of this compound. For example:

  • Study Design : Administration in a mouse model of cancer.
  • Results : Significant tumor reduction was observed in treated mice compared to control groups.
  • Tolerability : No severe adverse effects were reported, indicating a favorable safety profile.

Case Studies

  • Case Study on Neurodegenerative Disorders
    • A study evaluated the compound's effect on cholinesterase inhibition in models of Alzheimer's disease. Results showed promising inhibition of butyrylcholinesterase (BuChE), suggesting potential cognitive benefits.
  • Case Study on Cancer Treatment
    • In a clinical trial involving patients with metastatic breast cancer, this compound was administered alongside standard chemotherapy. The combination therapy resulted in improved patient outcomes compared to chemotherapy alone.

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